molecular formula C15H22N2O2S B13972099 3-(Pyridin-2-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

3-(Pyridin-2-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13972099
M. Wt: 294.4 g/mol
InChI Key: RMILHIBTMFTUCN-UHFFFAOYSA-N
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Description

3-(Pyridin-2-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a pyridine ring, a pyrrolidine ring, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-2-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diamine.

    Introduction of Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.

    Formation of Sulfanyl Linkage: The sulfanyl linkage is formed by reacting a thiol with a suitable halide or sulfonate ester.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-2-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The pyridine ring can be reduced to form a piperidine derivative.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

3-(Pyridin-2-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Biological Studies: It can be used in studies investigating the biological activity of pyridine and pyrrolidine derivatives.

    Industrial Applications: The compound can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(Pyridin-2-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, modulating their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. The ester group can undergo hydrolysis, releasing the active carboxylic acid.

Comparison with Similar Compounds

Similar Compounds

    3-(Pyridin-2-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester.

    3-(Pyridin-2-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    3-(Pyridin-2-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a tert-butyl ester.

Uniqueness

The uniqueness of 3-(Pyridin-2-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester lies in its combination of a pyridine ring, a pyrrolidine ring, and a tert-butyl ester group. This combination imparts specific chemical and biological properties that make it valuable for various applications.

Properties

Molecular Formula

C15H22N2O2S

Molecular Weight

294.4 g/mol

IUPAC Name

tert-butyl 3-(pyridin-2-ylmethylsulfanyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H22N2O2S/c1-15(2,3)19-14(18)17-9-7-13(10-17)20-11-12-6-4-5-8-16-12/h4-6,8,13H,7,9-11H2,1-3H3

InChI Key

RMILHIBTMFTUCN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)SCC2=CC=CC=N2

Origin of Product

United States

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